1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea
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Description
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications
Herbicide Degradation and Environmental Impact
Research indicates the potential of certain urea derivatives in influencing the degradation of herbicides like sulfosulfuron and chlorimuron-ethyl. These compounds undergo various chemical transformations under different environmental conditions, such as changes in pH and exposure to sunlight, leading to the formation of several degradation products. This process plays a crucial role in understanding the environmental fate of herbicides and their potential impact on ecosystems (Saha & Kulshrestha, 2002; Choudhury & Dureja, 1996).
Corrosion Inhibition
Some urea derivatives have demonstrated significant corrosion inhibition properties for mild steel in acidic environments. These compounds function by forming a protective layer on the metal surface, which is crucial for industries where metal longevity and resistance to corrosion are vital (Mistry, Patel, Patel & Jauhari, 2011).
Pharmacological Research Tools
Certain chlorophenyl-urea derivatives have been identified as nonpeptidic agonists of specific receptors, such as the GPR14/urotensin-II receptor. These compounds serve as important pharmacological research tools and potential drug leads, offering insights into receptor functions and interactions (Croston et al., 2002).
Plant Growth Regulation
Urea derivatives have shown potential as plant growth regulators. This application is significant in agricultural science for optimizing crop growth and health. The activity of these compounds in controlling plant growth can lead to improved agricultural practices and yield (Song Xin-jian, Gong Xian-sheng & W. Sheng, 2006).
Effects on Neuronal Excitability
Research on certain chlorophenyl-urea compounds reveals their potential in influencing neuronal excitability. These compounds have been studied for their antagonistic effects on specific receptors in the brain, which is crucial for understanding and potentially treating various neurological disorders (Wang, Horswill, Whalley & Stephens, 2011).
Properties
IUPAC Name |
1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-16-7-6-8-17(15-16)23-20(25)22-13-12-18-9-4-5-14-24(18)28(26,27)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKZKWPTPSGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.